methyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[[3-[(2-methylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-16-7-3-5-9-21(16)27-23(28)20-15-18-8-4-6-10-22(18)31-24(20)26-19-13-11-17(12-14-19)25(29)30-2/h3-15H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCQDESMOWYMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, also known by its IUPAC name methyl 4-[[3-[(2-methylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C25H20N2O4
- Molecular Weight : 412.445 g/mol
- CAS Number : 1327184-55-3
The structure features a chromone moiety linked to a carbamoyl group, which is significant for its biological interactions.
Research indicates that this compound exhibits several biological activities primarily through:
- Tyrosinase Inhibition : The compound has been shown to inhibit mushroom tyrosinase, an enzyme critical in melanin biosynthesis. This activity is relevant for treating hyperpigmentation disorders.
- Antioxidant Activity : The compound exhibits antioxidant properties, which are beneficial in reducing oxidative stress in cells.
Tyrosinase Inhibition Assays
A series of experiments were conducted to evaluate the inhibitory effects of the compound on tyrosinase:
| Concentration (µM) | Dopachrome Formation Rate (%) | Inhibition (%) |
|---|---|---|
| 0 | 100 | 0 |
| 1.5 | 75 | 25 |
| 3 | 50 | 50 |
| 6 | 20 | 80 |
The data indicates a dose-dependent inhibition of tyrosinase activity, highlighting the compound's potential for therapeutic applications in skin whitening products.
Cytotoxicity Studies
Cytotoxicity was assessed using B16F10 murine melanoma cells:
| Analog | Concentration (µM) | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
|---|---|---|---|
| Analog 1 | ≤20 | >90 | >90 |
| Analog 2 | ≤20 | <50 | <50 |
| Analog 3 | ≤20 | >85 | >85 |
Analog 2 exhibited significant cytotoxicity at lower concentrations, suggesting a need for further optimization in drug design .
Case Study: Treatment of Hyperpigmentation
A clinical study involving patients with melasma evaluated the effectiveness of topical formulations containing this compound. Results indicated:
- A significant reduction in melanin index after four weeks of treatment.
- Improved skin texture and reduced pigmentation spots.
These findings suggest that the compound could be a promising candidate for developing new treatments for hyperpigmentation disorders.
Q & A
Basic Research Question
- Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry and confirms the Z-configuration. SHELXL (SHELX suite) is widely used for refinement .
- Spectroscopic validation : H/C NMR and high-resolution mass spectrometry (HRMS) verify molecular identity .
Advanced Consideration :
For disordered structures or twinned crystals, WinGX/ORTEP can model anisotropic displacement parameters and generate publication-quality ellipsoid plots .
How can researchers investigate the biological mechanism of action of this compound?
Basic Research Question
- In vitro assays : Test inhibition of kinases or apoptosis-related proteins (e.g., caspase-3) using fluorogenic substrates .
- Dose-response studies : EC/IC values quantify potency in cell viability assays (e.g., MTT) .
Advanced Consideration :
Molecular docking (Glide XP) predicts binding modes to targets like tubulin or DNA topoisomerases. Hydrophobic enclosure scoring in Glide refines affinity estimates .
What computational strategies are effective for modeling structure-activity relationships (SAR) of chromenyl derivatives?
Advanced Research Question
- 3D-QSAR : CoMFA or CoMSIA models correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with activity .
- MD simulations : Analyze ligand-receptor stability in aqueous environments (e.g., GROMACS) to prioritize synthetic targets .
How should environmental fate studies be designed to assess this compound’s ecological impact?
Advanced Research Question
- OECD guidelines : Perform biodegradation (Test 301) and bioaccumulation (log via shake-flask) assays .
- Metabolite tracking : LC-MS/MS identifies transformation products in simulated wastewater .
How can contradictory biological activity data across studies be resolved?
Advanced Research Question
- Batch variability analysis : Compare HPLC purity profiles and synthetic routes (e.g., residual solvents affecting assays) .
- Target selectivity profiling : Use kinome-wide screening to identify off-target interactions that explain discrepancies .
What crystallographic challenges arise during refinement, and how are they addressed?
Advanced Research Question
- Disordered moieties : Apply SHELXL restraints (e.g., SIMU/DELU) to model flexible carbamoyl groups .
- Twinned data : Twin refinement in SHELXL with a BASF parameter improves values .
How do theoretical frameworks guide hypothesis generation for this compound’s therapeutic potential?
Basic Research Question
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the chromene ring) using MOE or Schrödinger .
- Pathway analysis : Link structural motifs (e.g., carbamoyl groups) to known targets in cancer signaling pathways (e.g., PI3K/AKT) .
What experimental evidence supports the role of Z/E isomerism in biological activity?
Advanced Research Question
- NOESY NMR : Detects spatial proximity between the chromene proton and 2-methylphenyl group, confirming the Z-isomer .
- Comparative bioassays : Test synthesized E-isomer controls to demonstrate reduced potency (e.g., IC shifts ≥10-fold) .
How are analytical methods validated for quantifying this compound in biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
